インドリン-5,6-ジオール臭化水素酸塩

概要

説明

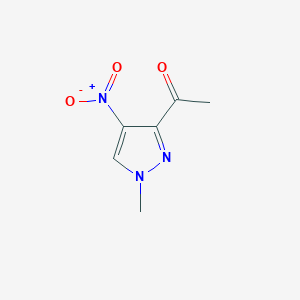

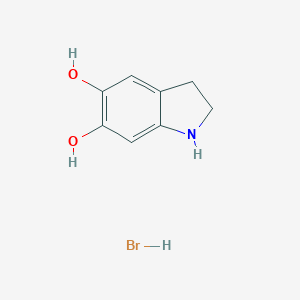

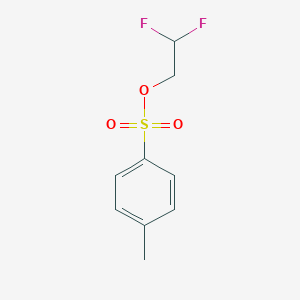

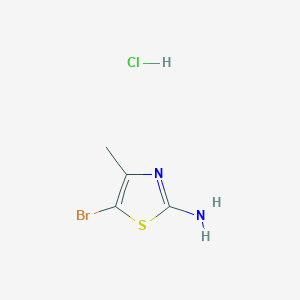

Indoline-5,6-diol hydrobromide is a member of the class of indoles that is indoline with hydroxy substituents at positions 5 and 6 . It is commonly used in the cosmetic industry for hair dye .

Molecular Structure Analysis

The molecular formula of Indoline-5,6-diol hydrobromide is C8H10BrNO2 . Its average mass is 232.074 Da and its monoisotopic mass is 230.989487 Da .Physical And Chemical Properties Analysis

Indoline-5,6-diol hydrobromide has a molecular weight of 232.07 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass is 230.98949 g/mol and its monoisotopic mass is 230.98949 g/mol .科学的研究の応用

医薬品開発

インドリン誘導体は、インドリン-5,6-ジオール臭化水素酸塩を含む、その独特な構造と特性のために、医薬品設計で広く使用されています。 インドリンのベンゼン環は、疎水性相互作用を通じてタンパク質のアミノ酸残基と相互作用することができ、NH基は水素結合を形成することができ、医薬品における貴重な部分となっています .

有機合成

インドリン-5,6-ジオール臭化水素酸塩は、多様な化合物を合成するための基礎的な成分として役立ちます。 その反応性により、様々な有機合成用途で複雑な分子を生成するために使用できます .

生化学研究

生化学では、インドリン-5,6-ジオール臭化水素酸塩は、タンパク質の相互作用や生化学経路に影響を与える可能性のあるその特性のために使用されます。 分子レベルで生物学的プロセスを研究するための重要なツールです .

抗生物質開発

インドリン関連のアルカロイドは、抗生物質として開発されてきました。 抗腫瘍、抗高血圧、心臓血管保護に関する活性も現在研究されており、新しい治療薬の開発におけるその可能性を示しています .

化粧品業界

インドリン-5,6-ジオール臭化水素酸塩は、化粧品製品への使用に関して科学委員会によって評価されています。 この分野における安全性と有効性は、現在研究中です .

材料科学

材料科学の経験を持つ科学者は、所望の特定の特性を持つ新しい材料を開発する際に、インドリン-5,6-ジオール臭化水素酸塩の使用を探求する可能性があります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

Indoline-5,6-diol hydrobromide is a small molecule It has been found to interact withLactotransferrin , a protein that plays a crucial role in the immune response.

Biochemical Pathways

More research is needed to understand the downstream effects of its interaction with Lactotransferrin .

生化学分析

Biochemical Properties

It is known that indoline structures, which Indoline-5,6-diol hydrobromide is a part of, play a significant role in cell biology . They are important types of molecules and natural products and have been found in many important synthetic drug molecules .

Cellular Effects

Indole derivatives, which include Indoline-5,6-diol hydrobromide, have been found to possess various biological activities such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

特性

IUPAC Name |

2,3-dihydro-1H-indole-5,6-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2.BrH/c10-7-3-5-1-2-9-6(5)4-8(7)11;/h3-4,9-11H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMQOPNBBITFNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001021295 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138937-28-7 | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138937-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dihydroxyindoline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001021295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dihydroxy-2,3-dihydro-1H-indolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Indole-5,6-diol, 2,3-dihydro-, hydrobromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-7-methylbenzo[d]isoxazole](/img/structure/B159855.png)

![Pyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B159859.png)